1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
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Overview
Description
1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound that features a benzene ring substituted with an ethyl group, a diamine group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the benzene ring substituted with the desired functional groups. The dioxaborolane moiety can be introduced via a borylation reaction, often using a palladium catalyst and pinacolborane as the boron source . The ethyl group can be added through an alkylation reaction, while the diamine group is introduced through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties includes its potential use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine exerts its effects depends on its specific application. In organic synthesis, the dioxaborolane moiety plays a crucial role in facilitating cross-coupling reactions by acting as a boron source. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its diamine and ethyl groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure due to the presence of the dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane structure but lacks the benzene ring and diamine group.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Another compound with a dioxaborolane group, used in different applications.
Uniqueness
1-N-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the diamine and dioxaborolane groups allows for versatile interactions in chemical and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9,17H,6,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDDBCYJQPKYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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